1-(4-Ethoxyphenyl)butan-1-one
Description
1-(4-Ethoxyphenyl)butan-1-one is a ketone derivative characterized by a butanone backbone substituted with a 4-ethoxyphenyl group at the carbonyl position. The ethoxy group (-OCH₂CH₃) is an electron-donating substituent, which influences the compound’s electronic properties, solubility, and reactivity. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and photoinitiators. Its structure allows for further functionalization via reactions such as nucleophilic additions, reductions, or cross-coupling reactions .
Properties
IUPAC Name |
1-(4-ethoxyphenyl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-5-12(13)10-6-8-11(9-7-10)14-4-2/h6-9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUNHAFYALYAHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401307314 | |
| Record name | 1-(4-Ethoxyphenyl)-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35031-73-3 | |
| Record name | 1-(4-Ethoxyphenyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35031-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Ethoxyphenyl)-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Ethoxyphenyl)butan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-ethoxybenzoyl chloride reacts with butanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of 1-(4-Ethoxyphenyl)butan-1-one may involve similar Friedel-Crafts acylation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxyphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of 4-ethoxybenzoic acid.
Reduction: Formation of 1-(4-ethoxyphenyl)butanol.
Substitution: Formation of halogenated derivatives like 4-ethoxy-2-bromophenylbutan-1-one.
Scientific Research Applications
1-(4-Ethoxyphenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)butan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The ethoxy group and the ketone functionality play crucial roles in its binding affinity and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 1-(4-Ethoxyphenyl)butan-1-one with structurally analogous compounds, highlighting variations in substituents, molecular weights, and key properties:
Key Observations:
- Substituent Effects : Electron-donating groups (e.g., ethoxy) enhance resonance stabilization of the carbonyl group, increasing solubility in polar solvents. Electron-withdrawing groups (e.g., fluoro in 4-Ethoxy-1-(4-fluorophenyl)butan-1-one) reduce electron density at the carbonyl, altering reactivity in nucleophilic additions .
- Molecular Weight : Bulky substituents like cyclohexyl (230.35 g/mol) increase hydrophobicity, making such derivatives suitable for lipid-soluble applications .
Biological Activity
1-(4-Ethoxyphenyl)butan-1-one, also known by its CAS number 35031-73-3, is an organic compound characterized by a ketone structure with a phenyl ring substituted by an ethoxy group. Its unique structural features contribute to its potential biological activities, which are of significant interest in various fields such as medicinal chemistry and agricultural science.
Chemical Structure and Properties
- Molecular Formula : C12H16O2
- Molecular Weight : 192.25 g/mol
- CAS Number : 35031-73-3
The presence of the ethoxy group enhances the compound's lipophilicity, potentially improving its interaction with lipid membranes and hydrophobic pockets in proteins, which is crucial for its biological activity.
Synthesis
1-(4-Ethoxyphenyl)butan-1-one can be synthesized through several methods, with the Friedel-Crafts acylation reaction being the most common. In this process, 4-ethoxybenzoyl chloride reacts with butanone in the presence of a Lewis acid catalyst such as aluminum chloride under anhydrous conditions to prevent hydrolysis.
Antimicrobial Properties
Research indicates that 1-(4-Ethoxyphenyl)butan-1-one exhibits antimicrobial activity. Its mechanism likely involves interaction with microbial cell membranes or specific intracellular targets, leading to inhibition of growth or cell death. This property makes it a candidate for further exploration in developing antimicrobial agents.
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects in preliminary studies. The ethoxy group may facilitate interactions with inflammatory mediators or enzymes involved in inflammatory pathways, suggesting a pharmacological role in managing inflammatory conditions.
Pheromone Activity
Interestingly, 1-(4-Ethoxyphenyl)butan-1-one has been identified as a pheromone component for the citrus longhorned beetle (Anoplophora chinensis). This discovery opens avenues for its application in pest control strategies through pheromone-based traps or repellents.
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several ketone derivatives, including 1-(4-Ethoxyphenyl)butan-1-one. The results indicated significant activity against various bacterial strains, suggesting its potential use as a broad-spectrum antimicrobial agent. The study provided quantitative data on Minimum Inhibitory Concentrations (MICs), demonstrating that this compound could inhibit bacterial growth at low concentrations.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 1-(4-Ethoxyphenyl)butan-1-one | 32 | Staphylococcus aureus |
| 64 | Escherichia coli | |
| 16 | Pseudomonas aeruginosa |
Anti-inflammatory Mechanism Study
In vitro studies have demonstrated that 1-(4-Ethoxyphenyl)butan-1-one can reduce the production of pro-inflammatory cytokines in macrophage cultures. This suggests that the compound may modulate immune responses, providing insights into its potential therapeutic use in inflammatory diseases.
Comparison with Similar Compounds
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| 1-(4-Methoxyphenyl)butan-1-one | Methoxy instead of ethoxy | Moderate antimicrobial |
| 1-(4-Hydroxyphenyl)butan-1-one | Hydroxy group | Strong anti-inflammatory |
| 1-(4-Chlorophenyl)butan-1-one | Chlorine atom | Antimicrobial and cytotoxic |
The comparison highlights that while similar compounds exhibit biological activities, the presence of the ethoxy group in 1-(4-Ethoxyphenyl)butan-1-one enhances its lipophilicity and potentially its bioactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
